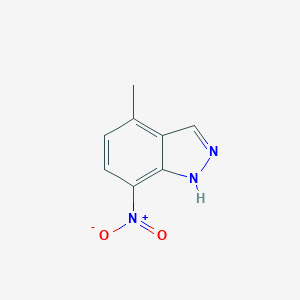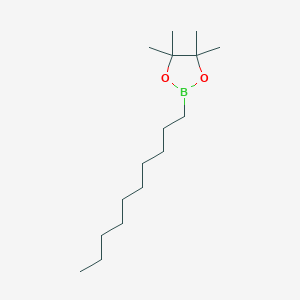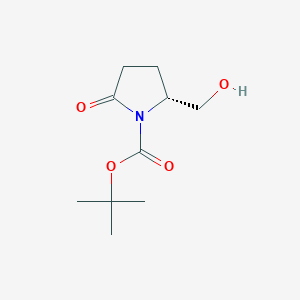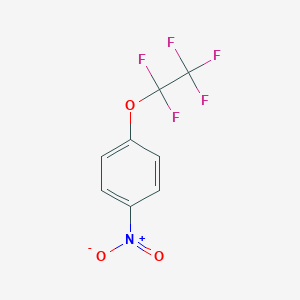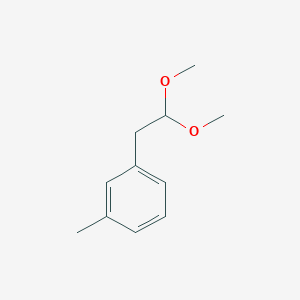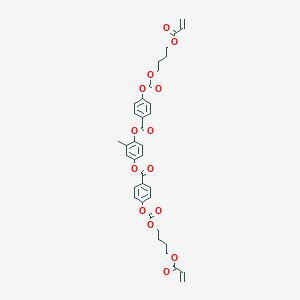
Olopatadine, (E)-
Descripción general
Descripción
Olopatadine is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis (hay fever). It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .
Molecular Structure Analysis
Olopatadine has a molecular formula of C21H23NO3 . Its structure has been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Chemical Reactions Analysis
Olopatadine’s chemical reactions have been studied using chromatographic analysis. This analysis helps in understanding the behavior of geometric isomers Z and E of olopatadine .Physical And Chemical Properties Analysis
Olopatadine has a molecular weight of 337.4122 and a monoisotopic mass of 337.167786607 . Its physical and chemical properties have been analyzed using various methods such as liquid chromatographic–tandem mass spectrometric method (LC–MS/MS) .Aplicaciones Científicas De Investigación
Olopatadine, (E)-: Scientific Research Applications
Treatment of Ocular Symptoms: Olopatadine is widely recognized for its effectiveness in treating ocular symptoms associated with seasonal allergic conjunctivitis. It functions as an antihistamine, mitigating the effects of histamine in the body which are responsible for allergy symptoms .
Antihistaminic Drug Development: Developed by Kyowa Hakko Kirin Co. Ltd., Olopatadine represents a significant advancement in antihistaminic drug development. Its commercial production involves a synthetic route utilizing the Wittig reaction as a key step .
NF-κB Inhibition: Recent in silico studies have identified Olopatadine Hydrochloride as a potential NF-κB inhibitor, marking it as a promising candidate for pharmacological validation. This discovery opens new avenues for research into anti-inflammatory treatments .
Chromatographic Analysis: Olopatadine hydrochloride’s analysis through hydrophilic interaction liquid chromatography (HILIC) is an important application in quality control processes, particularly for eye drops where it serves as an active antihistaminic agent .
Mecanismo De Acción
Target of Action
Olopatadine is a selective histamine H1 antagonist . It primarily targets the Histamine H1 receptor , and to a lesser extent, the Histamine H2 and H3 receptors . These receptors play a crucial role in mediating inflammatory and allergic reactions. Olopatadine also interacts with several proteins in the S100 family .
Mode of Action
Olopatadine works by blocking the effects of histamine , a primary inflammatory mediator that causes inflammatory and allergic reactions . As a selective histamine H1 antagonist, it binds to the histamine H1 receptor, blocking the action of endogenous histamine . This results in the stabilization of mast cells and inhibition of histamine release .
Biochemical Pathways
Olopatadine affects the NF-κB signaling pathway . The NF-κB pathway plays a significant role in the transcription of numerous cytokines leading to a cytokine storm, which is a severe immune reaction. By inhibiting this pathway, Olopatadine can attenuate inflammatory and allergic reactions .
Pharmacokinetics
The pharmacokinetic parameters for Olopatadine are as follows :
These parameters indicate that Olopatadine is rapidly absorbed and eliminated, with a moderate volume of distribution and clearance rate .
Result of Action
The molecular and cellular effects of Olopatadine’s action primarily involve the attenuation of inflammatory and allergic reactions . By blocking the effects of histamine, it inhibits the release of inflammatory mediators, thereby reducing symptoms associated with allergic conjunctivitis and rhinitis .
Action Environment
The efficacy and safety of Olopatadine can be influenced by various environmental factors. For instance, the drug has been shown to be effective in treating allergic rhinitis, a condition often triggered by environmental allergens . .
Safety and Hazards
Olopatadine may cause serious side effects. Stop using olopatadine and call your doctor at once if you have eye pain or changes in vision; eye itching that gets worse or lasts longer than 72 hours; severe burning, stinging, or irritation after using this medicine; or eye swelling, redness, severe discomfort, crusting or drainage (may be signs of infection) .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150556 | |
| Record name | Olopatadine, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine, (E)- | |
CAS RN |
113806-06-7 | |
| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olopatadine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olopatadine, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLOPATADINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Olopatadine (E)-isomer interact with the histamine H1 receptor compared to Olopatadine hydrochloride?
A1: Both Olopatadine hydrochloride and its (E)-isomer act as histamine H1 receptor antagonists, but their mechanisms of action differ. [] Olopatadine hydrochloride exhibits a noncompetitive antagonistic profile, meaning it primarily reduces the maximum response to histamine without significantly affecting the histamine concentration needed for half-maximal response (EC50). In contrast, the (E)-isomer displays a mixed antagonistic profile, indicating a combination of competitive and noncompetitive antagonism. [] This suggests that while both isomers can bind to the histamine H1 receptor, the (E)-isomer might not be binding in a way that completely blocks histamine's effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




